Cas no 70888-76-5 ((-)-Coumachlor)

(-)-Coumachlor 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,3-[(1S)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-
- (R)-3-[1-(4-chlorophenyl)-3-oxo-butyl]-4-hydroxychromen-2-one
- S-(-)-P-CHLOROWARFARIN
- 2H-1-Benzopyran-2-one, 3-((1S)-1-(4-chlorophenyl)-3-oxobutyl)-4-hydroxy-
- (S)-3-(.ALPHA.-ACETONYL-4-CHLOROBENZYL)-4-HYDROXYCOUMARIN
- (S)-3-(alpha-Acetonyl-4-chlorobenzyl)-4-hydroxycoumarin
- (S)-Coumachlor
- (S)-4-Chlorowarfarin
- 479TYR2D1I
- UNII-479TYR2D1I
- GS-5564
- (-)-Coumachlor
- Coumachlor, (-)-
- (S)-p-Chlorowarfarin
- 70888-76-5
- 3-[(1S)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one
- Q27259036
-
- インチ: InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1
- InChIKey: DEKWZWCFHUABHE-HNNXBMFYSA-N
- ほほえんだ: CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O
計算された属性
- せいみつぶんしりょう: 342.06595
- どういたいしつりょう: 342.0658866g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 534
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 63.6Ų
じっけんとくせい
- PSA: 63.6
(-)-Coumachlor 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C725060-25mg |
(-)-Coumachlor |
70888-76-5 | 25mg |
$207.00 | 2023-05-18 | ||
TRC | C725060-100mg |
(-)-Coumachlor |
70888-76-5 | 100mg |
$816.00 | 2023-05-18 | ||
TRC | C725060-250mg |
(-)-Coumachlor |
70888-76-5 | 250mg |
$ 1200.00 | 2023-09-08 |
(-)-Coumachlor 関連文献
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
(-)-Coumachlorに関する追加情報
Professional Introduction to Compound with CAS No 70888-76-5 and Product Name (-)-Coumachlor
Compound with CAS No 70888-76-5, chemically known as (-)-Coumachlor, is a significant compound in the field of pharmaceutical chemistry and agrochemical research. This compound belongs to the coumarin family, which is renowned for its diverse biological activities. The unique structural features of (-)-Coumachlor make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The chemical structure of (-)-Coumachlor consists of a coumarin core with a chlorine substituent at the 3-position, which contributes to its distinct reactivity and biological properties. This compound has garnered considerable attention in recent years due to its potential applications in drug discovery and development. The stereochemistry of (-)-Coumachlor, specifically the (-) configuration, plays a crucial role in determining its biological efficacy and interaction with biological targets.
In the realm of pharmaceutical research, (-)-Coumachlor has been extensively studied for its pharmacological properties. Research indicates that this compound exhibits notable anticoagulant activity, making it a promising candidate for the development of novel antithrombotic agents. The mechanism of action involves the inhibition of vitamin K-dependent clotting factors, which are essential for blood coagulation. This property has positioned (-)-Coumachlor as a key intermediate in the synthesis of synthetic analogs designed to enhance therapeutic efficacy while minimizing side effects.
Furthermore, recent studies have explored the potential of (-)-Coumachlor in the context of anticancer therapy. Preliminary investigations suggest that this compound can induce apoptosis in certain cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The coumarin scaffold is known for its ability to interact with DNA and disrupt normal cellular functions, which could be leveraged to develop targeted therapies against various types of cancer.
The agrochemical applications of (-)-Coumachlor are also noteworthy. As an intermediate in the synthesis of herbicides and fungicides, this compound contributes to the development of crop protection agents that enhance agricultural productivity. The structural versatility of (-)-Coumachlor allows for modifications that can tailor its biological activity towards specific pests or plant pathogens, ensuring effective crop management solutions.
The synthesis of (-)-Coumachlor involves multi-step organic reactions that highlight its complexity as a chemical entity. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as asymmetric synthesis and chiral resolution are particularly relevant in producing enantiomerically pure forms of this compound, which is critical for evaluating its pharmacological effects.
In conclusion, (-)-Coumachlor, with its CAS number 70888-76-5, represents a fascinating compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and biological activities make it a valuable asset in drug discovery and crop protection strategies. As research continues to uncover new therapeutic potentials and synthetic pathways, the significance of this compound is expected to grow further, solidifying its role as a cornerstone in modern chemical biology.
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